molecular formula C14H14F2N2O B8281737 1-(6-Acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

1-(6-Acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

Cat. No.: B8281737
M. Wt: 264.27 g/mol
InChI Key: QYJZSJJUWSDGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C14H14F2N2O and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14F2N2O

Molecular Weight

264.27 g/mol

IUPAC Name

1-(6-acetylpyridin-3-yl)-4,4-difluorocyclohexane-1-carbonitrile

InChI

InChI=1S/C14H14F2N2O/c1-10(19)12-3-2-11(8-18-12)13(9-17)4-6-14(15,16)7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

QYJZSJJUWSDGNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2(CCC(CC2)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a microwave vial was added 1-(6-bromo-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile (276 mg, 0.918 mmol), tributyl(1-ethoxyvinyl)tin (663 mg, 1.84 mmol), copper iodide (26.2 mg, 0.138 mmol), PdCl2(PPh3)2 (32.2 mg, 0.0459 mmol) and acetonitrile (7.3 mL). The vial was purged under nitrogen, capped then heated in an oil bath at 80° C. for 16 hours. After cooling to room temperature the crude reaction mixture was filtered through celite with acetonitrile and the volatiles were then removed under reduced pressure. The residue obtained was dissolved in 1,4-dioxane (20 mL), treated with 1.5; N aqueous HCl (20 mL) and stifled vigorously at room temperature for 1.5 hours. The mixture was then made basic by adding solid potassium carbonate and transferred to a 250-mL separatory funnel with water (50 mL). The aqueous layer was extracted with AcOEt (3×50 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue obtained was treated with a saturated solution of potassium fluoride in methanol (6 mL), stifled for a few minutes, diluted with DCM, adsorbed onto silica gel and purified by silica gel chromatography to afford 1-(6-acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile as a white solid (178 mg, 73%). LC-MS (m/z) 265.0 (MH+); tR=1.21. 11-1 NMR (300 MHz, CDCl3) δ ppm 8.86 (d, J=2.0 Hz, 1 H), 8.09 (dd, J=8.3, 0.5 Hz, 1 H), 7.95 (dd, J=8.3, 2.5 Hz, 1 H), 2.73 (s, 3 H), 2.46-2.14 (m, 8 H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
663 mg
Type
reactant
Reaction Step Two
Quantity
26.2 mg
Type
catalyst
Reaction Step Two
Quantity
32.2 mg
Type
catalyst
Reaction Step Two
Quantity
7.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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